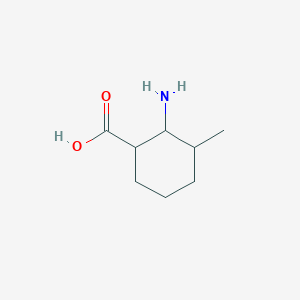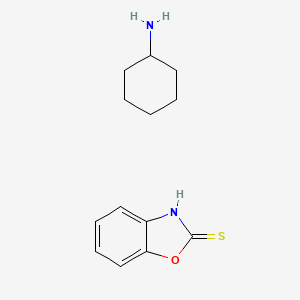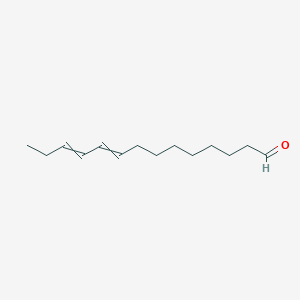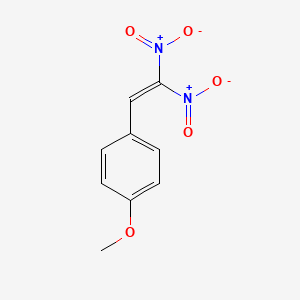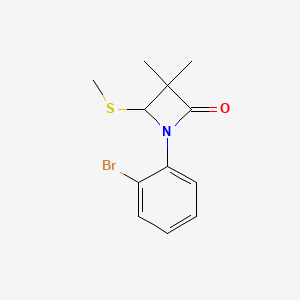
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one is a heterocyclic organic compound belonging to the class of azetidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one typically involves the reaction of 2-bromobenzoyl chloride with 3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases in aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted azetidinones.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromophenyl)azetidin-2-one: A structurally related compound with similar chemical properties but lacking the dimethyl and methylsulfanyl groups.
1-(2-Bromophenyl)pyrrolidin-2-one: Another related compound with a five-membered ring instead of the four-membered azetidinone ring.
Uniqueness
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylsulfanyl group enhances its potential for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
99314-05-3 |
|---|---|
Formule moléculaire |
C12H14BrNOS |
Poids moléculaire |
300.22 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-3,3-dimethyl-4-methylsulfanylazetidin-2-one |
InChI |
InChI=1S/C12H14BrNOS/c1-12(2)10(15)14(11(12)16-3)9-7-5-4-6-8(9)13/h4-7,11H,1-3H3 |
Clé InChI |
YGTPLEHNNPEOMY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N(C1=O)C2=CC=CC=C2Br)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


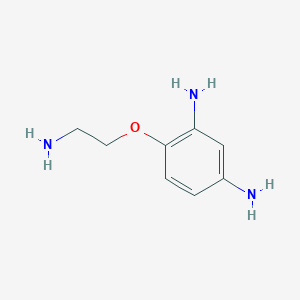
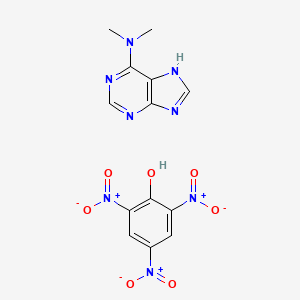
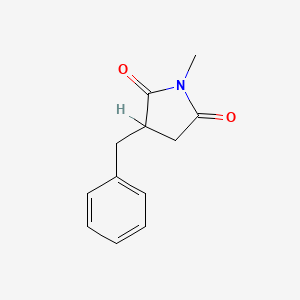
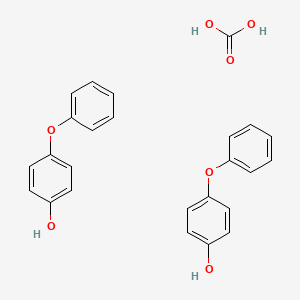
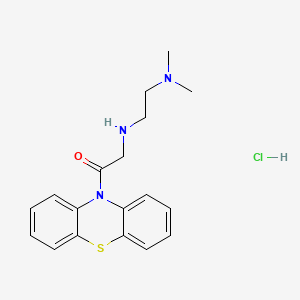
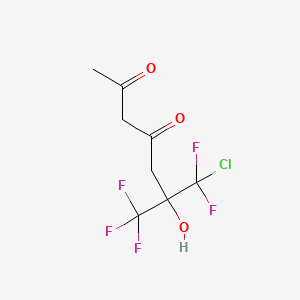
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)

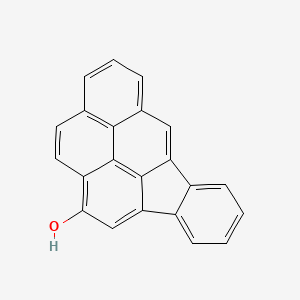
![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
